molecular formula C24H23N3O B10867275 3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B10867275
M. Wt: 369.5 g/mol
InChI Key: WKFYJNQVGBDIOB-CCEZHUSRSA-N
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Description

3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core with an indole moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole moiety . This is followed by the condensation of the indole derivative with an appropriate quinazolinone precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-2-[2-(1H-INDOL-3-YL)VINYL]-4(3H)-QUINAZOLINONE is unique due to its combination of the indole and quinazolinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

3-cyclohexyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C24H23N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h4-7,10-16,18,25H,1-3,8-9H2/b15-14+

InChI Key

WKFYJNQVGBDIOB-CCEZHUSRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1CCC(CC1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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